3-Bromo-4-(dimethylamino)aniline CAS number and molecular weight
3-Bromo-4-(dimethylamino)aniline CAS number and molecular weight
An In-Depth Technical Guide to 3-Bromo-4-(dimethylamino)aniline: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-Bromo-4-(dimethylamino)aniline, a halogenated aniline derivative of significant interest to researchers in organic synthesis, drug discovery, and materials science. This document delves into its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for laboratory professionals.
Core Compound Identification and Properties
3-Bromo-4-(dimethylamino)aniline, with CAS number 860444-64-0, is a versatile synthetic intermediate.[1] Its structure features a benzene ring substituted with a bromine atom, a primary amine, and a dimethylamino group. This unique arrangement of functional groups—an electron-donating dimethylamino group ortho to a primary amine and meta to a bromine atom—imparts a distinct reactivity profile, making it a valuable building block for complex molecular architectures.
Table 1: Physicochemical Properties of 3-Bromo-4-(dimethylamino)aniline
| Property | Value | Source |
| CAS Number | 860444-64-0 | [1] |
| Molecular Formula | C₈H₁₁BrN₂ | |
| Molecular Weight | 215.09 g/mol | [1] |
| IUPAC Name | 2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine | |
| Purity | Commonly available at ≥98% | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). | [1] |
| Melting Point | Not extensively documented in public literature. | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-4-(dimethylamino)aniline is not widely detailed in standard literature, suggesting its status as a niche research chemical. However, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, starting from a more common precursor. A logical approach involves the selective bromination of N,N-dimethyl-p-phenylenediamine.
The causality behind this choice rests on the directing effects of the amine and dimethylamino groups. Both are strongly activating, ortho-, para-directing groups. The dimethylamino group provides more steric hindrance than the primary amine, which can be exploited to direct the incoming electrophile (bromine).
Proposed Synthetic Workflow
A likely two-step process would involve:
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Protection of the primary amine: To prevent side reactions and to modulate the directing effect, the more reactive primary amine is first protected, for instance, as an acetamide.
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Electrophilic Bromination: The protected intermediate is then subjected to regioselective bromination. The bulky protecting group and the powerful directing effect of the dimethylamino group would favor the introduction of bromine at the position ortho to the dimethylamino group.
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Deprotection: Removal of the protecting group yields the final product.
Caption: Proposed synthetic workflow for 3-Bromo-4-(dimethylamino)aniline.
Representative Experimental Protocol (Illustrative)
This protocol is adapted from a standard procedure for the bromination of a substituted aniline and should be optimized for the specific substrate.
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Protection: Dissolve N,N-dimethyl-p-phenylenediamine (1 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected intermediate.
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Bromination: Dissolve the protected intermediate (1 eq.) in acetonitrile. Add N-Bromosuccinimide (NBS) (1 eq.) portion-wise at room temperature. Stir for 16 hours.[2] Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
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Purification & Deprotection: Purify the residue by silica gel column chromatography.[2] The resulting brominated intermediate is then hydrolyzed by refluxing with aqueous HCl or NaOH solution until deprotection is complete. Neutralize the solution, extract the final product with a suitable organic solvent, dry, and concentrate to yield 3-Bromo-4-(dimethylamino)aniline.
Reactivity and Applications in Drug Development
The synthetic utility of 3-Bromo-4-(dimethylamino)aniline stems from its dual reactivity. The carbon-bromine bond serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, while the primary amine offers a site for nucleophilic attack or further functionalization.
Cross-Coupling Reactions
The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[1] This reactivity is fundamental in constructing biaryl structures and extended conjugated systems, which are common motifs in pharmaceuticals and organic electronic materials.[1]
Mechanism Insight: In a Suzuki coupling, the process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Application in Suzuki cross-coupling reactions.
Synthesis of Heterocyclic Scaffolds
The primary amine group allows for the construction of various heterocyclic systems, which form the core of many bioactive molecules.[1] For instance, it can be used to synthesize:
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Benzimidazoles: By condensation with carboxylic acids or their derivatives. Benzimidazoles are privileged structures in medicinal chemistry, found in drugs like proton pump inhibitors (e.g., omeprazole) and anthelmintics.
-
Indoles: Through methods like the Fischer or Bischler-Möhlau indole synthesis, providing access to a class of compounds with widespread biological activities.
The presence of the bromine and dimethylamino substituents allows for fine-tuning the electronic properties and solubility of the resulting heterocyclic compounds, a critical aspect of modern drug design.[1]
Spectroscopic Analysis (Reference Data)
Table 2: Reference ¹H NMR Data for 4-Bromo-N,N-dimethylaniline
| Assignment | Chemical Shift (ppm) | Multiplicity | Source |
| Aromatic Protons (ortho to -NMe₂) | 6.58 | d | [3] |
| Aromatic Protons (ortho to -Br) | 7.28 | d | [3] |
| Methyl Protons (-N(CH₃)₂) | 2.91 | s | [3] |
Expert Interpretation for 3-Bromo-4-(dimethylamino)aniline: A scientist characterizing the target compound (3-Bromo-4-(dimethylamino)aniline) would expect a more complex aromatic region in the ¹H NMR spectrum due to the lower symmetry. One would anticipate three distinct aromatic signals, likely a doublet, a singlet (or a doublet with a very small coupling constant), and another doublet, reflecting the unique electronic environment of each proton. The dimethylamino protons would likely appear as a singlet around a similar chemical shift (2.9-3.0 ppm).
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 3-Bromo-4-(dimethylamino)aniline is not widely available, the hazard profile can be inferred from closely related isomers. Isomers like 4-bromo-N,N-dimethylaniline and 3-bromoaniline are classified as harmful and irritants.[4][5]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[4]
-
Skin Irritation: Causes skin irritation (Category 2).[4]
-
Eye Irritation: Causes serious eye irritation (Category 2).[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
-
Keep away from oxidizing agents and strong acids.
Conclusion
3-Bromo-4-(dimethylamino)aniline is a strategically important building block for advanced chemical synthesis. Its defined structure allows for predictable reactivity in cross-coupling reactions and the formation of complex heterocyclic systems. While detailed public data is limited, its utility for researchers in drug development and materials science is clear. Proper handling with appropriate safety precautions, inferred from related compounds, is essential for its safe and effective use in the laboratory.
References
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RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
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ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-N,N-dimethylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
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ChemSynthesis. (n.d.). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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